molecular formula C11H13Li4N4O13P3 B12426181 Tubercidin 5'-triphosphate (tetralithium)

Tubercidin 5'-triphosphate (tetralithium)

Cat. No.: B12426181
M. Wt: 530.0 g/mol
InChI Key: HTXMWOCMKXYXBV-VFZRYETBSA-J
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Description

Tubercidin 5’-triphosphate (tetralithium) is a phosphorylated derivative of tubercidin, an adenosine analog. Tubercidin is known for its potent biological activities, including antiviral and antitumor properties. The compound is structurally characterized by a 7-deazapurine core linked to a ribose moiety through an N-glycosidic bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tubercidin 5’-triphosphate involves the phosphorylation of tubercidin. Tubercidin itself is produced by the bacterium Streptomyces tubercidicus. The biosynthetic pathway includes the utilization of phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine to construct the deazapurine nucleoside scaffold . The phosphorylation process typically involves adenosine kinase, which converts tubercidin to its mono-, di-, and tri-phosphorylated forms .

Industrial Production Methods: Industrial production of tubercidin and its derivatives often involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to various purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Tubercidin 5’-triphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reductive deamination typically requires NADPH as a cofactor.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide.

Major Products: The major products formed from these reactions include various phosphorylated and deaminated derivatives of tubercidin .

Scientific Research Applications

Tubercidin 5’-triphosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Toyocamycin: Another deazapurine nucleoside with similar antiviral and antitumor properties.

    Sangivamycin: A structurally related compound produced by Streptomyces rimosus with potent biological activities.

    Cadeguomycin: An antibiotic with a similar structure and function.

    Kanagawamicin: Another deazapurine nucleoside with antibacterial properties.

Uniqueness: Tubercidin 5’-triphosphate is unique due to its broad-spectrum antiviral activity and its ability to inhibit both RNA and DNA polymerases. Its tetralithium form enhances its solubility and stability, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C11H13Li4N4O13P3

Molecular Weight

530.0 g/mol

IUPAC Name

tetralithium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C11H17N4O13P3.4Li/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(26-11)3-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h1-2,4,6-8,11,16-17H,3H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20);;;;/q;4*+1/p-4/t6-,7-,8-,11-;;;;/m1..../s1

InChI Key

HTXMWOCMKXYXBV-VFZRYETBSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O

Origin of Product

United States

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